molecular formula C22H22O5 B8107671 Di-O-methyldemethoxycurcumin

Di-O-methyldemethoxycurcumin

Cat. No.: B8107671
M. Wt: 366.4 g/mol
InChI Key: FTMVHEMEBLBNPN-LUZURFALSA-N
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Description

Di-O-methyldemethoxycurcumin is a curcuminoid analog derived from Curcuma longa L. It is known for its anti-inflammatory and antioxidant properties. This compound inhibits the production of interleukin-6 with an effective concentration (EC50) of 16.20 μg/mL . It is a solid substance that appears white to yellow in color and has a molecular weight of 366.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-O-methyldemethoxycurcumin can be synthesized through the condensation of curcumin with methanol and sulfuric acid . The reaction involves the methylation of the hydroxyl groups on the curcumin molecule, resulting in the formation of this compound. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Di-O-methyldemethoxycurcumin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can result in the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Di-O-methyldemethoxycurcumin has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the chemical properties and reactions of curcuminoids.

    Biology: It is used to investigate the biological activities of curcuminoids, including their anti-inflammatory and antioxidant properties.

    Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer, inflammation, and oxidative stress-related disorders.

    Industry: It is used in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties

Mechanism of Action

Di-O-methyldemethoxycurcumin exerts its effects through several molecular mechanisms. It inhibits the production of interleukin-6, a pro-inflammatory cytokine, by modulating various signaling pathways. The compound also acts as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation . These actions contribute to its anti-inflammatory and anti-carcinogenic properties.

Comparison with Similar Compounds

Di-O-methyldemethoxycurcumin is unique among curcuminoids due to its specific chemical structure and bioactivity. Similar compounds include:

This compound stands out due to its enhanced stability and bioactivity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(1E,6E)-1-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)hepta-1,6-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-25-20-11-6-16(7-12-20)4-9-18(23)15-19(24)10-5-17-8-13-21(26-2)22(14-17)27-3/h4-14H,15H2,1-3H3/b9-4+,10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMVHEMEBLBNPN-LUZURFALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.